5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline: is an organic compound that belongs to the class of nitrosamines Nitrosamines are characterized by the presence of a nitroso group (NO) bonded to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline typically involves the nitrosation of an amine precursor. The general reaction involves the treatment of 5-amino-7-methylquinoline with nitrous acid (HNO2) in the presence of a secondary amine, such as N-methylaniline. The reaction conditions often require an acidic environment to facilitate the formation of the nitroso group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with altered electronic and structural properties.
Reduction: Amino derivatives with different reactivity and stability.
Substitution: Substituted quinoline derivatives with diverse functional groups.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex nitrogen-containing heterocycles.
Biology: In biological research, the compound is studied for its potential mutagenic and carcinogenic properties. It serves as a model compound to understand the behavior of nitrosamines in biological systems.
Medicine: The compound’s potential as a therapeutic agent is explored, particularly in the context of its interactions with biological macromolecules.
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline involves its interaction with nucleophilic sites in biological macromolecules. The nitroso group can undergo metabolic activation to form reactive intermediates, such as alkyldiazonium ions, which can alkylate DNA bases, leading to mutations. The compound’s effects are mediated through its ability to modify nucleic acids and proteins, disrupting normal cellular processes.
Comparison with Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosomorpholine (NMOR)
Comparison: 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline is unique due to its specific structural features, including the quinoline ring and the presence of both amino and nitroso groups. Compared to other nitrosamines, it exhibits distinct reactivity and biological activity, making it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
N-(5-amino-7-methylquinolin-6-yl)-N-methylnitrous amide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-7-6-9-8(4-3-5-13-9)10(12)11(7)15(2)14-16/h3-6H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVMBPWBTMSKMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C(=C1N(C)N=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.